molecular formula C16H19F2NO4 B13463138 Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13463138
M. Wt: 327.32 g/mol
InChI Key: KUVLMZLTASEONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based compound featuring a 2,6-difluorophenyl substituent and a tert-butoxycarbonyl (Boc)-protected amino group. Its rigid cyclobutane core and fluorinated aromatic ring confer unique steric and electronic properties, making it a candidate for pharmaceutical and materials science research. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atoms may influence binding interactions in biological systems .

Properties

Molecular Formula

C16H19F2NO4

Molecular Weight

327.32 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C16H19F2NO4/c1-15(2,3)23-14(22)19-9-7-16(8-9,13(20)21)12-10(17)5-4-6-11(12)18/h4-6,9H,7-8H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

KUVLMZLTASEONS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O

Origin of Product

United States

Biological Activity

Rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a cyclobutane ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid group, along with a difluorophenyl moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H18_{18}F2_{2}N\O4_{4}
  • Molecular Weight : 308.30 g/mol
  • CAS Number : 2740562-62-1
  • LogP : 0.9 (indicating moderate lipophilicity)
  • Polar Surface Area : 96 Ų

Potential Biological Mechanisms

Research suggests that related compounds can interact with:

  • Enzymes : Modulating enzyme activity through competitive inhibition or allosteric effects.
  • Receptors : Binding to specific receptors influencing signaling pathways.
  • Transport Proteins : Affecting drug uptake and distribution within biological systems.

Study 1: Interaction with Enzymatic Pathways

A study examining similar cyclobutane derivatives indicated that modifications in the aromatic substituents could lead to enhanced binding affinity to target enzymes involved in metabolic processes. The introduction of fluorine atoms is hypothesized to increase electron-withdrawing characteristics, thus improving interaction strength with active sites on enzymes.

Study 2: Anticancer Activity

Research on structurally analogous compounds has shown promising anticancer activity. For example, compounds featuring cyclobutane structures have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells through specific pathway modulation.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-FluorophenylalanineFluorinated aromatic ring; amino acid structureAntimicrobial activity
Boc-Protected Amino AcidsTert-butoxycarbonyl protection; lacks cyclobutaneUsed in peptide synthesis
Cyclobutane DerivativesCyclobutane ring; various substituentsPotential anticancer properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid , provide a basis for comparison. Below is a detailed analysis:

Structural and Functional Differences

Feature Target Compound (Cyclobutane) Analog (Cyclopropane)
Core Ring Cyclobutane (4-membered ring) Cyclopropane (3-membered ring)
Ring Strain Moderate High
Substituents 2,6-Difluorophenyl, Boc-amino Boc group, carboxylic acid
Potential Applications Drug intermediates, enzyme inhibitors Catalysis, polymer chemistry
  • Ring Strain: The cyclopropane analog exhibits higher ring strain due to its smaller ring size, which can enhance reactivity in ring-opening reactions.
  • Electronic Effects : The 2,6-difluorophenyl group in the target compound introduces electron-withdrawing effects, which may stabilize charge interactions in enzyme active sites. The cyclopropane analog lacks this substituent, limiting its utility in fluorination-dependent applications.

Research Findings and Limitations

  • Biological Activity: Preliminary studies suggest the target compound’s Boc-protected amino group facilitates selective deprotection, enabling controlled drug release.
  • Thermal Stability: Cyclobutane derivatives exhibit higher thermal stability (decomposition >200°C) than cyclopropane analogs (~150°C), as noted in materials science studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.